molecular formula C7H7F2NO B8737753 2,2-Difluoro-2-(pyridin-4-yl)-ethanol CAS No. 1255305-77-1

2,2-Difluoro-2-(pyridin-4-yl)-ethanol

Cat. No.: B8737753
CAS No.: 1255305-77-1
M. Wt: 159.13 g/mol
InChI Key: AWGLOEVVEXGBCW-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₇F₂NO Structural Features: This compound consists of a pyridine ring substituted at the 4-position with a difluoroethanol group (–CH₂C(F)₂OH).

Applications: Pyridine-containing ethanol derivatives are often explored as intermediates in pharmaceuticals, agrochemicals, or ligands in coordination chemistry. However, specific applications for this compound require further investigation.

Properties

CAS No.

1255305-77-1

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2,2-difluoro-2-pyridin-4-ylethanol

InChI

InChI=1S/C7H7F2NO/c8-7(9,5-11)6-1-3-10-4-2-6/h1-4,11H,5H2

InChI Key

AWGLOEVVEXGBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CO)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Difluoroethanols

(a) 2,2-Difluoro-2-(4-fluorophenyl)ethanol
  • Molecular Formula : C₈H₇F₃O
  • Key Features: The pyridine ring is replaced by a fluorophenyl group.
(b) 2,2-Difluoro-2-(4-nitrophenyl)ethanol
  • Molecular Formula: C₈H₇F₂NO₃
  • CAS No.: 1818412-05-3
  • Physical Properties : White powder, 99% purity, used in "healing drugs" (specific therapeutic class unspecified) .

Pyridine Derivatives with Modified Substituents

(a) (2-(Trifluoromethyl)pyridin-4-yl)methanol
  • Molecular Formula: C₇H₆F₃NO
  • CAS No.: 131747-61-0
  • Key Features: The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic resistance compared to the difluoroethanol group. The methanol (–CH₂OH) substituent reduces steric bulk compared to ethanol derivatives.
  • Applications : Used in pharmaceutical intermediates or materials science .
(b) 2,2-Difluoro-2-(pyridin-2-yl)ethanol
  • Key Features: A positional isomer with the pyridine nitrogen at the 2-position.

Heterocyclic Analogues

2,2-Difluoro-2-(quinolin-6-yl)acetic acid
  • Molecular Formula: C₁₁H₈F₂NO₂
  • CAS No.: 1093341-40-2
  • Key Features: The quinoline scaffold introduces a larger aromatic system, enhancing π-π stacking interactions. The acetic acid group (–CH₂COOH) adds acidity, making it suitable for salt formation or coordination chemistry .

Key Observations

Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –F) increase electrophilicity and stability, whereas electron-donating groups (e.g., –CH₃) enhance nucleophilicity. Pyridine vs. Phenyl: Pyridine derivatives exhibit basicity due to the nitrogen lone pair, influencing solubility and reactivity .

Stereochemical Considerations :

  • The position of substituents on the pyridine ring (2- vs. 4-) significantly impacts molecular interactions. For example, 4-substituted pyridines often exhibit better symmetry in crystal structures .

Synthetic Challenges: Difluoroethanol derivatives require careful handling of fluorinated intermediates, as seen in the use of lithium borohydride for controlled reduction .

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